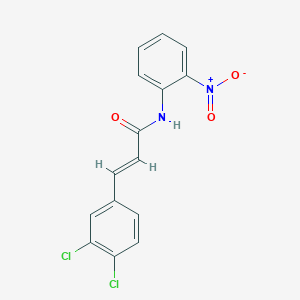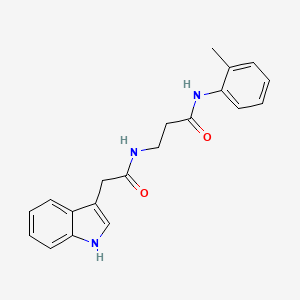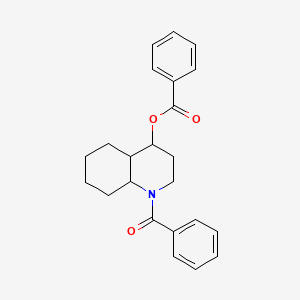
3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide, also known as DCNA, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. DCNA is a type of acrylamide derivative that has been synthesized using specific methods, and its properties have been studied in detail to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide exerts its biological effects by inhibiting specific enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. It reduces the production of inflammatory mediators such as prostaglandins and cytokines, and also inhibits the migration of immune cells to sites of inflammation. This compound has also been found to exhibit anti-cancer effects by inducing cell death in cancer cells and inhibiting their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide. One potential area of study is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. This compound can also be further modified to improve its pharmacological properties and reduce its toxicity. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound can be used as a photochromic material for optical storage devices and other applications in materials science.
Synthesemethoden
3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide can be synthesized by reacting 3,4-dichloroaniline with 2-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed in ethanol, followed by recrystallization to obtain pure this compound. The synthesis method is relatively simple and has been optimized to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photochromic material for optical storage devices.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-7-5-10(9-12(11)17)6-8-15(20)18-13-3-1-2-4-14(13)19(21)22/h1-9H,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZMLGFWOSRIS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)
![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)

![2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)

![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)